5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted phenoxy group and a methyl-substituted phenyl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a bromo-substituted phenol reacts with an appropriate leaving group on the oxadiazole ring.
Attachment of the methylphenyl group: This step involves the use of coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the methylphenyl group reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-thiadiazole
Uniqueness
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrN2O2 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-7-8-15(14(18)9-11)21-10-16-19-17(20-22-16)13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3 |
InChI Key |
GOMUMWKDWOENFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3C)Br |
Origin of Product |
United States |
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